molecular formula C12H12N2O4 B12327453 Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate

Cat. No.: B12327453
M. Wt: 248.23 g/mol
InChI Key: KMMVMQDTHKNNEE-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with methoxy, oxo, and carboxylate functional groups. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, or aminated naphthyridines .

Scientific Research Applications

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-methoxy-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate is unique due to its specific naphthyridine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 8-methoxy-4-oxo-3H-1,7-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(16)8-6-14-9-7(10(8)15)4-5-13-11(9)17-2/h4-6,8H,3H2,1-2H3

InChI Key

KMMVMQDTHKNNEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC2=C(C1=O)C=CN=C2OC

Origin of Product

United States

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